Cas no 2228583-89-7 (tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate)

tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate
- 2228583-89-7
- EN300-1903983
- tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate
-
- インチ: 1S/C12H24N2O3/c1-9-7-14(6-5-10(9)8-16-13)11(15)17-12(2,3)4/h9-10H,5-8,13H2,1-4H3
- InChIKey: IXCSPIUMPNOJRZ-UHFFFAOYSA-N
- ほほえんだ: O(CC1CCN(C(=O)OC(C)(C)C)CC1C)N
計算された属性
- せいみつぶんしりょう: 244.17869263g/mol
- どういたいしつりょう: 244.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1903983-0.05g |
tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |
2228583-89-7 | 0.05g |
$1261.0 | 2023-09-18 | ||
Enamine | EN300-1903983-5g |
tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |
2228583-89-7 | 5g |
$4349.0 | 2023-09-18 | ||
Enamine | EN300-1903983-5.0g |
tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |
2228583-89-7 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1903983-10.0g |
tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |
2228583-89-7 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1903983-0.1g |
tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |
2228583-89-7 | 0.1g |
$1320.0 | 2023-09-18 | ||
Enamine | EN300-1903983-0.25g |
tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |
2228583-89-7 | 0.25g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-1903983-2.5g |
tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |
2228583-89-7 | 2.5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1903983-10g |
tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |
2228583-89-7 | 10g |
$6450.0 | 2023-09-18 | ||
Enamine | EN300-1903983-0.5g |
tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |
2228583-89-7 | 0.5g |
$1440.0 | 2023-09-18 | ||
Enamine | EN300-1903983-1.0g |
tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |
2228583-89-7 | 1g |
$1500.0 | 2023-06-02 |
tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate 関連文献
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylateに関する追加情報
Professional Introduction to Compound with CAS No. 2228583-89-7 and Product Name: *tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate*
The compound with the CAS number 2228583-89-7 and the product name tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel heterocyclic compounds, particularly those incorporating piperidine moieties. Piperidine derivatives are known for their diverse biological activities and have been extensively studied for their roles in modulating various physiological pathways. The specific structure of tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate, featuring a combination of an amine oxide group and a tert-butyl substituent, makes it a promising candidate for further investigation.
The amine oxide functional group is particularly noteworthy as it can participate in hydrogen bonding interactions, which are crucial for the binding affinity of drug molecules to their targets. Additionally, the presence of a methyl group at the 3-position of the piperidine ring can influence the electronic properties of the molecule, potentially enhancing its bioavailability and metabolic stability. These structural features make tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate a versatile scaffold for designing novel therapeutic agents.
Recent studies have highlighted the importance of piperidine derivatives in the development of central nervous system (CNS) drugs. The ability of these compounds to cross the blood-brain barrier has made them attractive for treating neurological disorders such as depression, anxiety, and epilepsy. The compound in question, with its unique structural motifs, may offer new insights into the design of next-generation CNS therapeutics.
Beyond its potential in CNS drug development, tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate also shows promise in other therapeutic areas. For instance, its ability to interact with biological targets through multiple binding sites suggests that it could be used to develop multitargeted drugs, which are increasingly recognized for their therapeutic efficacy. Furthermore, the compound's structural complexity provides a rich framework for medicinal chemists to modify and optimize its pharmacological properties.
The synthesis of tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance the production process but also allow for greater control over the stereochemistry of the final product.
In conclusion, the compound with CAS number 2228583-89-7 and product name tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features and potential applications in drug development make it a valuable asset for researchers exploring novel therapeutic agents. As further studies continue to uncover its biological activities and synthetic utility, this compound is poised to play a crucial role in advancing our understanding of disease mechanisms and developing innovative treatments.
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